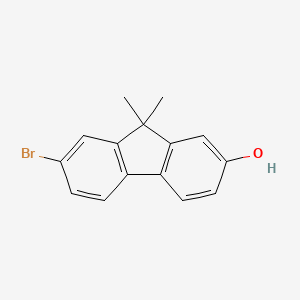
7-bromo-9,9-dimethyl-9H-fluoren-2-ol
Overview
Description
“7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is a chemical compound. It is a precursor to a number of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .
Synthesis Analysis
The synthesis of “7-bromo-9,9-dimethyl-9H-fluoren-2-ol” involves several steps. One key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be synthesized by using 2-bromofluorene and iodomethane as the major reactants . Another key intermediate, (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid, is available from Tokyo Chemical Industry .Molecular Structure Analysis
The molecular formula of “7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is C15H14BBrO2 and its molecular weight is 316.99 . The compound appears as a white to almost white powder or crystal .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, alkylation at C (9) of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene with methallyl chloride and cyclization by an intramolecular Friedel-Crafts alkylation led to the key building block 2-bromo-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro [fluorene-9,1′-indene] .Physical And Chemical Properties Analysis
“7-bromo-9,9-dimethyl-9H-fluoren-2-ol” is a solid at 20 degrees Celsius . It has a high fluorescent and high electron delocalization .Safety And Hazards
properties
IUPAC Name |
7-bromo-9,9-dimethylfluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBUZYVUMQEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-9,9-dimethyl-9H-fluoren-2-ol | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)
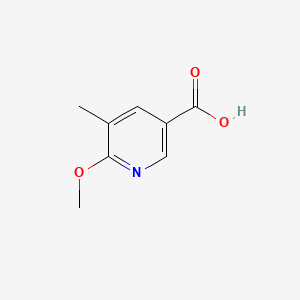
![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
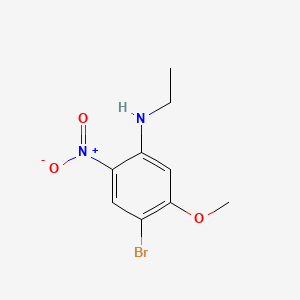
![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)
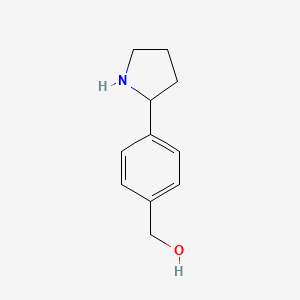
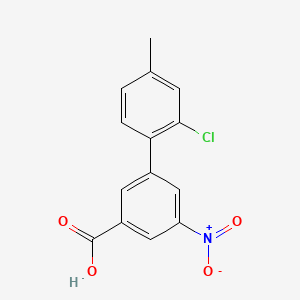
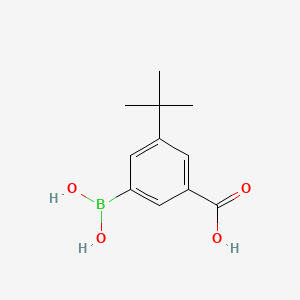
![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)
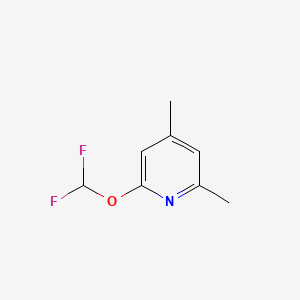
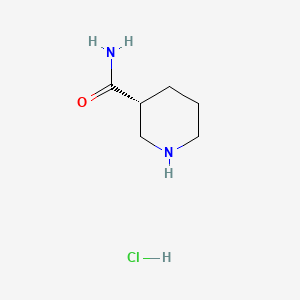
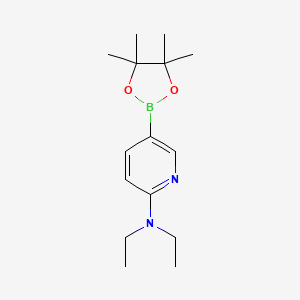
![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)